4-Chloroisatin
Overview
Description
4-chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 4-chloro-1H-indole-2,3-dione is of particular interest due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
It is known that isatins, the class of compounds to which 4-chloroisatin belongs, have a wide range of biological activities and interact with various targets .
Mode of Action
Isatins, in general, are known to react with indoles to form trisindolines . This reaction is influenced by various factors such as the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties .
Biochemical Pathways
Isatins, including this compound, are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound is a key factor influencing its bioavailability .
Result of Action
Some isatin derivatives have shown promising activity in both antibacterial and antifungal screenings .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Chloroisatin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial properties, making it effective against a range of pathogenic bacteria and fungi . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to inhibit carboxylesterases, enzymes that hydrolyze ester bonds in various substrates . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity suggests that it can disrupt the normal functioning of microbial cells, leading to cell death . In mammalian cells, this compound has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox balance . These effects on cellular processes make this compound a valuable compound for studying cell biology and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as monoamine oxidase and carboxylesterases, inhibiting their activity . This inhibition can result in the accumulation of substrates and the modulation of metabolic pathways. Additionally, this compound has been found to induce changes in the expression of genes involved in oxidative stress responses, further highlighting its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its antimicrobial activity and continue to modulate enzyme functions even after prolonged exposure . These findings suggest that this compound is a robust compound suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit microbial growth and modulate enzyme activity without causing significant toxicity . At higher doses, this compound has been found to exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, this compound interacts with enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and the cellular redox state . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These findings suggest that this compound’s transport and distribution are crucial for its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses and metabolic pathways . This localization is likely mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indole-2,3-dione typically involves the chlorination of indole-2,3-dione. One common method is the reaction of indole-2,3-dione with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 4-chloro-1H-indole-2,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
4-chloro-1H-indole-2,3-dione has been extensively studied for its applications in various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: The compound’s derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: The parent compound of 4-chloro-1H-indole-2,3-dione, known for its biological activities.
5-chloro-1H-indole-2,3-dione: A similar compound with a chlorine atom at a different position on the indole ring.
4-bromo-1H-indole-2,3-dione: A bromine-substituted derivative with similar chemical properties.
Uniqueness
4-chloro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position of the indole ring influences the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
4-chloro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYFISNDMZKGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212852 | |
Record name | Indole-2,3-dione, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-05-4 | |
Record name | 4-Chloroisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6344-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-2,3-dione, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROISATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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